molecular formula C10H11NO2 B13890986 Benzyl aziridine-2-carboxylate

Benzyl aziridine-2-carboxylate

Cat. No.: B13890986
M. Wt: 177.20 g/mol
InChI Key: DYTLUPYGICQKHJ-UHFFFAOYSA-N
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Description

Benzyl aziridine-2-carboxylate is a derivative of aziridine, a three-membered nitrogen-containing heterocycle. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The aziridine ring is known for its high strain energy, which makes it highly reactive towards nucleophiles. This compound is utilized as a versatile building block in the synthesis of various bioactive molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl aziridine-2-carboxylate can be synthesized through several methods. One common approach involves the nucleophilic ring-opening of aziridine derivatives. For instance, the reaction of benzylamine with aziridine-2-carboxylate under basic conditions can yield this compound . Another method includes the reductive kinetic resolution of racemic 2H-azirines, which provides enantioenriched aziridine-2-carboxylates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzyl aziridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Peroxides, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products: The major products formed from these reactions include substituted aziridines, amines, and aziridine N-oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of benzyl aziridine-2-carboxylate involves its high reactivity towards nucleophiles, which leads to the formation of various substituted products. The aziridine ring’s strain energy facilitates nucleophilic attack, resulting in ring-opening reactions. This reactivity is exploited in the synthesis of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Uniqueness: Benzyl aziridine-2-carboxylate stands out due to its benzyl group, which enhances its reactivity and allows for the synthesis of a broader range of derivatives. Its versatility in various chemical reactions and applications in multiple fields highlights its significance in organic chemistry and pharmaceutical research .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

benzyl aziridine-2-carboxylate

InChI

InChI=1S/C10H11NO2/c12-10(9-6-11-9)13-7-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2

InChI Key

DYTLUPYGICQKHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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